molecular formula C20H14ClFN2O2 B259002 N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide

Katalognummer B259002
Molekulargewicht: 368.8 g/mol
InChI-Schlüssel: UVWCFAUGUUADDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating salt and water balance in epithelial tissues, including the lungs, pancreas, and intestines. CFTR dysfunction is the underlying cause of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve CFTR dysfunction.

Wirkmechanismus

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide inhibits CFTR function by binding to a specific site on the CFTR protein, known as the cytosolic regulatory domain (R domain). The R domain is a large intracellular region of CFTR that plays a crucial role in regulating CFTR channel activity. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide binding to the R domain prevents the activation of CFTR by cAMP and other signaling molecules, leading to a decrease in chloride ion transport across epithelial cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been shown to inhibit CFTR function in various epithelial tissues, including airway epithelia, pancreatic ducts, and intestinal cells. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been shown to decrease airway surface liquid volume, reduce mucus secretion, and improve ciliary beat frequency in CF airway epithelial cells. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has also been shown to improve pancreatic ductal fluid secretion and reduce intestinal fluid secretion in CF animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide is a highly specific and potent inhibitor of CFTR function, making it a valuable tool compound for studying CFTR physiology and pathophysiology. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has some limitations as a tool compound, including its potential off-target effects and its inability to fully restore CFTR function in CF cells.

Zukünftige Richtungen

There are several future directions for N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide research. One direction is to further optimize the synthesis method and improve the pharmacokinetic and pharmacodynamic properties of N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide to enhance its therapeutic potential for CF and other diseases. Another direction is to investigate the potential of N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide as a tool compound for studying other ion channels and transporters that are involved in epithelial ion transport. Finally, N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide could be used in combination with other CFTR modulators to develop personalized therapies for CF patients with different CFTR mutations.

Synthesemethoden

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide was first synthesized by a team of researchers led by Dr. Alan Verkman at the University of California, San Francisco. The synthesis method involves the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride to form N-(4-chlorophenyl)-2-fluorobenzamide, which is then reacted with ammonium acetate to form N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide. The synthesis method has been optimized and improved by several research groups, and N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide is now commercially available from various chemical suppliers.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been extensively studied in vitro and in vivo as a tool compound to investigate the physiological and pathophysiological roles of CFTR. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been used to study the regulation of CFTR by various signaling pathways, including cAMP, Ca2+, and protein kinase C (PKC). N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has also been used to study the functional consequences of CFTR mutations that cause CF, such as the ΔF508 mutation, which is the most common CF-causing mutation. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been shown to rescue ΔF508-CFTR function in vitro and in vivo, and is currently being evaluated in clinical trials as a potential therapeutic agent for CF.

Eigenschaften

Produktname

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide

Molekularformel

C20H14ClFN2O2

Molekulargewicht

368.8 g/mol

IUPAC-Name

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C20H14ClFN2O2/c21-13-9-11-14(12-10-13)23-20(26)16-6-2-4-8-18(16)24-19(25)15-5-1-3-7-17(15)22/h1-12H,(H,23,26)(H,24,25)

InChI-Schlüssel

UVWCFAUGUUADDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3F

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.